4-acetamido-3-methylbenzoic acid

Vue d'ensemble

Description

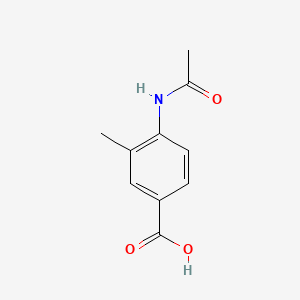

4-acetamido-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It consists of a benzene ring substituted with an acetylamino group at the 4-position and a methyl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-3-methylbenzoic acid typically involves the acetylation of 3-methylbenzoic acid. One common method is the reaction of 3-methylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-acetamido-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetylamino group to an amino group.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis and Organic Chemistry

Intermediate in Organic Synthesis

4-Acetamido-3-methylbenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives through processes such as oxidation, reduction, and substitution. For instance:

- Oxidation : This process can lead to the formation of derivatives with additional carboxyl groups.

- Reduction : It can yield 2-amino-3-methylbenzoic acid.

- Substitution : This reaction can produce halogenated derivatives of the compound.

Biological Research

Enzyme Interaction Studies

Research has indicated that this compound may interact with various enzymes and proteins, making it a subject of interest in biological studies. Its potential role in biochemical pathways is being investigated, particularly regarding its effects on enzyme activity and protein interactions.

Medicinal Applications

Therapeutic Potential

The compound has been studied for its potential therapeutic properties. Notably, it has been investigated for:

- Anti-inflammatory Activities : The compound shows promise in reducing inflammation, which could be beneficial in treating various inflammatory conditions.

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects, making it a candidate for further exploration in pharmacology .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and other fine chemicals. Its derivatives are often employed in the synthesis of dyes and other chemical compounds essential for various industrial processes .

Analytical Techniques

Detection and Analysis

Recent studies have highlighted methods for detecting this compound in biological samples. For example, it has been identified as a potential marker for pesticide residues in agricultural products. Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify its presence in food samples .

Case Study 1: Pesticide Residue Analysis

A study conducted to analyze the presence of 4-amino-3-methylbenzoic acid (a derivative) as a marker for amitraz use in chicken farms demonstrated the effectiveness of CEN-QuEChERS methods. Despite testing multiple samples, no measurable residues were found, indicating the need for further research into detection methodologies .

Case Study 2: Hemostatic Activity

Research published on new amide derivatives including this compound assessed their hemostatic activity. The study evaluated clotting times and cytotoxicity, finding that certain derivatives exhibited promising results comparable to established antifibrinolytic agents .

Mécanisme D'action

The mechanism of action of 4-acetamido-3-methylbenzoic acid involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Acetamidobenzoic acid: Similar in structure but lacks the methyl group at the 3-position.

3-Methylbenzoic acid: Similar but lacks the acetylamino group.

4-Acetylaminobenzoic acid: Similar but lacks the methyl group at the 3-position.

Uniqueness: 4-acetamido-3-methylbenzoic acid is unique due to the presence of both the acetylamino and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its utility in specific applications, such as drug development and materials science.

Activité Biologique

4-Acetamido-3-methylbenzoic acid, also known as 4-(acetylamino)-3-methylbenzoic acid, is an aromatic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 4-(Acetylamino)-3-methylbenzoic acid

- Molecular Formula : C10H11NO3

- CAS Number : 37901-92-1

- Physical Form : Light red to red powder or crystals

- Purity : ≥95% .

This compound exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : It has been shown to inhibit microbial neuraminidase enzymes, which are critical for the virulence of several pathogens. The compound's derivatives have demonstrated promising antimicrobial properties against various bacterial strains .

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Antioxidant Activity : Studies have suggested that this compound possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells .

Antimicrobial Evaluation

A study conducted by Gupta (2019) synthesized novel derivatives of this compound and evaluated their inhibitory effects on microbial neuraminidase. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Case Study: Toxicological Profile

In a toxicological assessment related to its metabolism, it was found that this compound is a metabolite of amitraz, a pesticide. The compound was observed to be rapidly absorbed and predominantly excreted via urine in animal models. Toxicity studies indicated low acute toxicity but highlighted concerns regarding chronic exposure leading to liver damage at higher doses .

Antioxidant and Anti-inflammatory Properties

Research has shown that this compound can scavenge free radicals and reduce oxidative stress markers in vitro. This antioxidant activity is crucial for its potential therapeutic applications in conditions associated with oxidative damage .

Data Summary

| Property | Details |

|---|---|

| Molecular Weight | 195.20 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity Level | Low acute toxicity; caution advised for chronic exposure |

| Biological Activities | Antimicrobial, anti-inflammatory, antioxidant |

Propriétés

IUPAC Name |

4-acetamido-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQSEJSRAJSUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191332 | |

| Record name | 4-(Acetylamino)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37901-92-1 | |

| Record name | 4-(Acetylamino)-3-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037901921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Acetylamino)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ACETYLAMINO)-3-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717B5T8C9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.